molecular formula C17H28N4O4 B13183042 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-tert-butyl-1H-1,2,3-triazole-4-carboxylic acid

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-tert-butyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13183042
M. Wt: 352.4 g/mol
InChI Key: NOIOJFJKWNSOHK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-tert-butyl-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions, use of scalable reagents, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-tert-butyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-tert-butyl-1H-1,2,3-triazole-4-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-tert-butyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its combination of a piperidine ring, a triazole ring, and a tert-butyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds .

Properties

Molecular Formula

C17H28N4O4

Molecular Weight

352.4 g/mol

IUPAC Name

5-tert-butyl-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]triazole-4-carboxylic acid

InChI

InChI=1S/C17H28N4O4/c1-16(2,3)13-12(14(22)23)18-19-21(13)11-8-7-9-20(10-11)15(24)25-17(4,5)6/h11H,7-10H2,1-6H3,(H,22,23)

InChI Key

NOIOJFJKWNSOHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(N=NN1C2CCCN(C2)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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